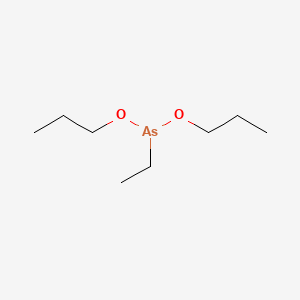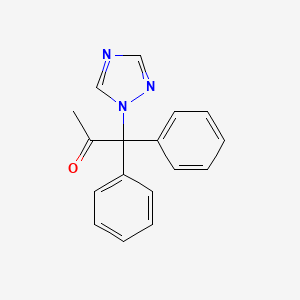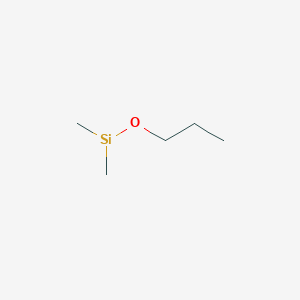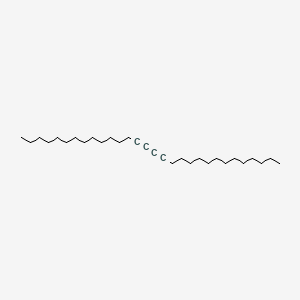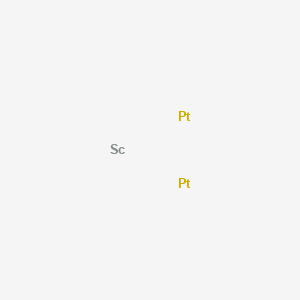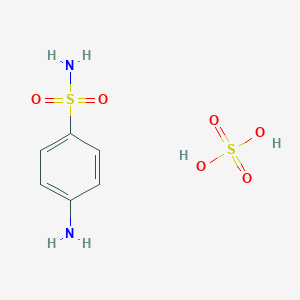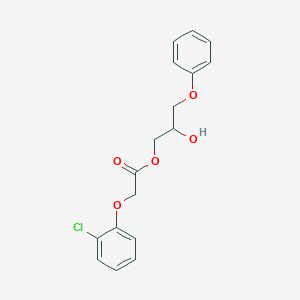
N,N'-bis(cyclohexylsulfamoyl)methanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(cyclohexylsulfamoyl)methanediamine is an organic compound characterized by the presence of two cyclohexylsulfamoyl groups attached to a methanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(cyclohexylsulfamoyl)methanediamine typically involves the reaction of methanediamine with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH2(NH2)2+2C6H11SO2Cl→CH2(NHSO2C6H11)2+2HCl
Industrial Production Methods
On an industrial scale, the production of N,N’-bis(cyclohexylsulfamoyl)methanediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(cyclohexylsulfamoyl)methanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(cyclohexylsulfamoyl)methanediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-bis(cyclohexylsulfamoyl)methanediamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanediamine: The simplest diamine, used as a precursor in various chemical reactions.
N,N’-bis(methylsulfamoyl)methanediamine: A similar compound with methyl groups instead of cyclohexyl groups.
N,N’-bis(phenylsulfamoyl)methanediamine: A compound with phenyl groups, offering different chemical properties.
Uniqueness
N,N’-bis(cyclohexylsulfamoyl)methanediamine is unique due to the presence of cyclohexyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
63845-61-4 |
|---|---|
Molekularformel |
C13H28N4O4S2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N,N'-bis(cyclohexylsulfamoyl)methanediamine |
InChI |
InChI=1S/C13H28N4O4S2/c18-22(19,16-12-7-3-1-4-8-12)14-11-15-23(20,21)17-13-9-5-2-6-10-13/h12-17H,1-11H2 |
InChI-Schlüssel |
MZLKURSLNDEGLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)NCNS(=O)(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


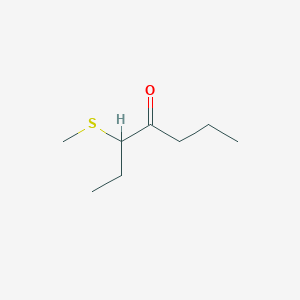

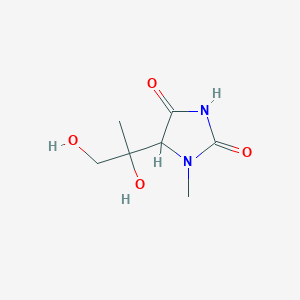
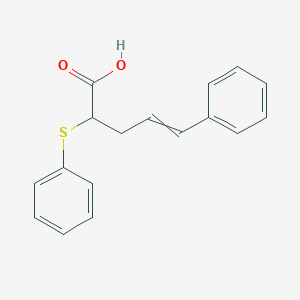
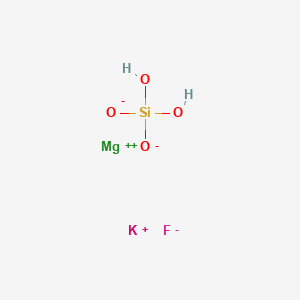
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
